molecular formula C11H20O3 B15176008 Butyl 4,4-dimethyl-3-oxovalerate CAS No. 85614-42-2

Butyl 4,4-dimethyl-3-oxovalerate

Cat. No.: B15176008
CAS No.: 85614-42-2
M. Wt: 200.27 g/mol
InChI Key: ZSQISGIWXTVFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4,4-dimethyl-3-oxovalerate is an organic compound with the molecular formula C11H20O3. It is a butyl ester derivative of 4,4-dimethyl-3-oxovaleric acid. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4,4-dimethyl-3-oxovalerate typically involves the esterification of 4,4-dimethyl-3-oxovaleric acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Butyl 4,4-dimethyl-3-oxovalerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4,4-dimethyl-3-oxovalerate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 4,4-dimethyl-3-oxovalerate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce 4,4-dimethyl-3-oxovaleric acid and butanol. This hydrolysis reaction is crucial in metabolic pathways where ester compounds are broken down .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,4-dimethyl-3-oxovalerate: A methyl ester derivative with similar chemical properties.

    Ethyl 4,4-dimethyl-3-oxovalerate: An ethyl ester derivative used in similar applications.

    Propyl 4,4-dimethyl-3-oxovalerate: A propyl ester derivative with comparable reactivity

Uniqueness

Butyl 4,4-dimethyl-3-oxovalerate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes .

Properties

CAS No.

85614-42-2

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

butyl 4,4-dimethyl-3-oxopentanoate

InChI

InChI=1S/C11H20O3/c1-5-6-7-14-10(13)8-9(12)11(2,3)4/h5-8H2,1-4H3

InChI Key

ZSQISGIWXTVFEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.